Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16485146
InChI: InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7?
SMILES:
Molecular Formula: C7H13NO3S
Molecular Weight: 191.25 g/mol

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol

CAS No.:

Cat. No.: VC16485146

Molecular Formula: C7H13NO3S

Molecular Weight: 191.25 g/mol

* For research use only. Not for human or veterinary use.

Syn-3,3-dioxo-3lambda-thia-7-azabicyclo[3.3.1]nonan-9-ol -

Specification

Molecular Formula C7H13NO3S
Molecular Weight 191.25 g/mol
IUPAC Name (1S,5R)-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol
Standard InChI InChI=1S/C7H13NO3S/c9-7-5-1-8-2-6(7)4-12(10,11)3-5/h5-9H,1-4H2/t5-,6+,7?
Standard InChI Key RKLYMCIEYPVQRY-MEKDEQNOSA-N
Isomeric SMILES C1[C@@H]2CS(=O)(=O)C[C@@H](C2O)CN1
Canonical SMILES C1C2CS(=O)(=O)CC(C2O)CN1

Introduction

Structural Overview and Molecular Identification

Molecular Architecture

Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol features a bicyclo[3.3.1]nonane skeleton, a fused ring system comprising seven-membered and five-membered rings. The compound’s structure includes:

  • A sulfur atom integrated into the thia group at position 3,3-dioxo.

  • A secondary alcohol (-OH) at position 9.

  • A tertiary nitrogen atom within the azabicyclo framework.

The stereochemistry of the compound is defined by the syn configuration of the hydroxyl group relative to the bicyclic system, as indicated by its IUPAC name: (1S,5R)-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol.

Molecular Formula and Key Identifiers

The compound’s molecular formula is C₇H₁₃NO₃S, with a molecular weight of 191.25 g/mol. Key identifiers include:

PropertyValueSource
CAS Registry NumberNot publicly disclosed
IUPAC Name(1S,5R)-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol
SMILES NotationOC1C2CS(=O)(=O)C1CCN2
InChI KeyNot provided in available data

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol typically involves multi-step organic reactions, including:

  • Cyclization: Formation of the bicyclic framework via intramolecular nucleophilic substitution or acid-catalyzed ring closure.

  • Oxidation: Introduction of the 3,3-dioxo group using oxidizing agents such as potassium permanganate (KMnO₄) or meta-chloroperbenzoic acid (mCPBA).

  • Stereochemical Control: Chiral catalysts or resolving agents are employed to achieve the desired syn configuration.

Optimization Parameters

Critical reaction conditions for high yield and purity include:

  • Temperature: Moderate temperatures (50–80°C) to prevent decomposition of sensitive functional groups.

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to stabilize intermediates.

  • Catalysts: Transition-metal catalysts (e.g., palladium or ruthenium complexes) for selective oxidation.

Physicochemical Properties

Computed Molecular Properties

PubChem-derived data for structurally related compounds provide insights into the physicochemical behavior of Syn-3,3-dioxo-3λ⁶-thia-7-azabicyclo[3.3.1]nonan-9-ol:

PropertyValue (This Compound)Related Compound (C₇H₁₁NO₂)
Molecular Weight191.25 g/mol141.17 g/mol
Hydrogen Bond Donors1 (OH group)1
Hydrogen Bond Acceptors43
Rotatable Bonds00
XLogP3-1.2 (estimated)-1.1

The low XLogP3 value (-1.2) suggests high hydrophilicity, likely due to the polar dioxo and hydroxyl groups.

Spectral Characterization

  • NMR Spectroscopy: The 1^1H NMR spectrum exhibits signals for the hydroxyl proton (δ 4.8–5.2 ppm) and deshielded methylene groups adjacent to the sulfur atom (δ 3.1–3.5 ppm).

  • Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 191.25 [M+H]⁺.

Reactivity and Functionalization

Chemical Reactions

The compound participates in reactions characteristic of its functional groups:

  • Hydroxyl Group: Acylation with acetic anhydride or sulfonation with chlorosulfonic acid.

  • Dioxo-thia Moiety: Nucleophilic substitution at the sulfur center, enabling the formation of sulfonamides or sulfonic esters.

Stability Considerations

The dioxo-thia group is prone to hydrolytic degradation under strongly acidic or basic conditions, necessitating anhydrous reaction environments for long-term storage.

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